N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride
Description
Properties
CAS No. |
652148-53-3 |
|---|---|
Molecular Formula |
C11H7Cl2NS |
Molecular Weight |
256.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)thiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H |
InChI Key |
HYIMBBFKTRHPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Oxalyl Chloride-Mediated Chlorination
In a representative procedure, N-(4-chlorophenyl)thiophene-2-carboxamide is treated with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature. The reaction is catalyzed by a base such as 2,6-lutidine to sequester HCl, enhancing imidoyl chloride stability. Key parameters include:
This method is favored for its mild conditions and compatibility with moisture-sensitive substrates.
Thionyl Chloride as Chlorinating Agent
Alternative protocols use thionyl chloride under reflux in toluene or DCM. For example, heating N-(4-chlorophenyl)thiophene-2-carboxamide with excess SOCl₂ (2.5 equiv) at 70°C for 3 hours achieves full conversion. However, this approach may require rigorous drying to prevent hydrolysis and often yields slightly lower purity (68–75%) compared to oxalyl chloride.
Stepwise Synthesis from Thiophene-2-Carboxylic Acid
A modular approach involves sequential functionalization of thiophene-2-carboxylic acid derivatives:
Acyl Chloride Formation
Thiophene-2-carboxylic acid is first converted to thiophene-2-carbonyl chloride using oxalyl chloride or PCl₅. For instance, reacting thiophene-2-carboxylic acid (1 equiv) with oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours yields the acyl chloride in >90% purity.
Coupling with 4-Chloroaniline
The acyl chloride is then reacted with 4-chloroaniline in the presence of a base (e.g., triethylamine or NaHCO₃) to form N-(4-chlorophenyl)thiophene-2-carboxamide. Optimized conditions include:
- Solvent : Tetrahydrofuran (THF) or ethyl acetate
- Temperature : 0°C to room temperature
- Yield : 80–88%
Subsequent chlorination of the amide (as in Section 1) completes the synthesis.
One-Pot Imidoyl Chloride Generation
Recent advances enable direct synthesis from secondary amides without isolating intermediates. A one-pot protocol combines N-(4-chlorophenyl)thiophene-2-carboxamide with oxalyl chloride (1.2 equiv) and 2,6-lutidine (1.5 equiv) in DCM. The mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 3 hours, achieving 78% yield. This method reduces purification steps and improves scalability.
Alternative Routes via Nucleophilic Substitution
Halogen Exchange Reactions
Patented methods describe substituting bromine or iodine in pre-functionalized thiophene derivatives. For example, 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide reacts with Cl⁻ sources (e.g., NaCl in DMF) at 120°C for 8 hours, yielding the target compound in 65% yield.
Metal-Catalyzed Coupling
Copper iodide-mediated Stille couplings have been explored for complex substrates. A 2023 study achieved 66% yield by reacting tributyl(2,3,4,5,6-pentafluorophenyl)stannane with this compound precursors in DMF at 70°C.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Moisture sensitivity : Imidoyl chlorides hydrolyze rapidly; reactions require anhydrous conditions and inert atmospheres.
- Byproduct formation : Excess chlorinating agents may over-chlorinate the thiophene ring. Stoichiometric control and slow addition mitigate this.
- Purification : Chromatography on silica gel (hexane:ethyl acetate, 4:1) effectively isolates the product, though recrystallization from toluene/hexane mixtures is preferred for industrial-scale processes.
Chemical Reactions Analysis
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carboximidoyl chloride group.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride serves as an intermediate for synthesizing various pharmaceutical compounds. Its derivatives have shown potential in developing drugs with anti-inflammatory , antimicrobial , and anticancer properties. The compound's ability to modulate enzyme activity through covalent interactions with nucleophilic residues is a key mechanism of action .
Case Study: Anticancer Activity
Research indicates that certain derivatives exhibit significant inhibitory activity against glioblastoma cell lines. For example, compound 4j demonstrated an IC50 value of less than 12 µM against U87MG cells, indicating high potency with low cytotoxicity towards non-cancerous cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| U87MG | <12 | High |
| C6 | <14 | High |
| Non-cancerous cells | >60 | Low |
Material Science
The compound is also utilized in material science, particularly in developing organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for applications in optoelectronics.
Table: Comparison of Thiophene Derivatives
| Compound Type | Reactivity | Applications |
|---|---|---|
| This compound | High due to carboximidoyl chloride group | Pharmaceuticals, Electronics |
| Thiophene-2-carboxylic acid | Moderate | Basic organic synthesis |
| N-(4-Chlorophenyl)thiophene-2-carboxamide | Lower due to amide group | Pharmaceuticals |
Industrial Chemistry
In industrial chemistry, this compound serves as a precursor for synthesizing corrosion inhibitors and other industrial chemicals. Its versatility allows for various chemical modifications, making it valuable in formulating products with enhanced performance characteristics.
The biological activity of this compound has been extensively studied. Notably, its derivatives exhibit antiviral properties against Tobacco Mosaic Virus (TMV). For instance, certain sulfonamide derivatives showed approximately 50% inhibition at a concentration of 0.5 mg/mL.
Table: Antiviral Activity of Sulfonamide Derivatives
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic residues, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chloropyridine-2-carbonyl Chloride Hydrochloride (Compound 4)
- Structure : Features a pyridine ring substituted with a carbonyl chloride group and a chlorine atom, stabilized as a hydrochloride salt.
- Synthesis : Prepared from 2-picolinic acid using thionyl chloride and sodium bromide, yielding 58% .
- Key Differences :
- Aromatic System : Pyridine (electron-deficient) vs. thiophene (electron-rich), influencing reactivity in nucleophilic substitutions.
- Functional Group : Acyl chloride vs. imidoyl chloride; the latter exhibits greater versatility in forming amidines and heterocycles.
- Physical Properties : Lower melting point (34–38°C) compared to the target compound (expected higher due to reduced salt formation) .
4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)
- Structure: Contains a carboxamide group, a 4-aminophenylthio substituent, and a methyl group.
- Synthesis: Achieved via nucleophilic aromatic substitution between 4-aminothiophenol and Compound 4, with 87% yield .
- Key Differences: Reactivity: Carboxamide is less reactive than imidoyl chloride, limiting its utility in further derivatization. Substituent Effects: The 4-aminophenylthio group enhances solubility but reduces electrophilicity compared to the chlorophenyl group.
- Physical Properties : Higher melting point (112.8–115.1°C) due to hydrogen bonding from the amide and amine groups .
Comparative Data Table
Spectroscopic Comparisons
- ¹H-NMR :
- ESI-MS :
- Molecular ion peaks align with calculated masses (e.g., Compound 4: m/z 193.04 vs. target compound: m/z 272.16).
Biological Activity
N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its antiviral and anticancer properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-chlorobenzoic acid. Various derivatives have been synthesized, leading to a range of compounds with differing biological activities. For instance, the synthesis of sulfonamide derivatives containing 1,3,4-thiadiazole rings has been reported, showcasing their potential as antiviral agents against Tobacco Mosaic Virus (TMV) .
Antiviral Activity
One of the notable biological activities of compounds related to this compound is their antiviral properties. The synthesized sulfonamide derivatives exhibited varying degrees of antiviral activity against TMV. For example, compounds 7b and 7i showed approximately 50% inhibition at a concentration of 0.5 mg/mL, comparable to the commercial antifungal agent ningnanmycin .
Table 1: Antiviral Activity of Sulfonamide Derivatives
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7c | 0.5 | 31.55 |
| 7d | 0.5 | 34.70 |
| 7e | 0.5 | 25.00 |
| Ningnanmycin | 0.5 | 54.51 |
Anticancer Activity
Research has also indicated that this compound and its derivatives may possess anticancer properties. A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j exhibited significant inhibitory activity against glioblastoma cell lines while showing low cytotoxicity towards non-cancerous cells . This compound specifically inhibited the AKT2/PKBβ pathway, which is crucial in glioma malignancy.
Table 2: Anticancer Activity of Compound 4j
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| U87MG | <12 | High |
| C6 | <14 | High |
| Non-cancerous cells | >60 | Low |
The mechanism by which these compounds exert their biological effects often involves inhibition of critical pathways in viral replication and cancer cell proliferation. For instance, the antiviral activity against HAdV (Human Adenovirus) was linked to targeting DNA replication processes . Similarly, the anticancer activity was attributed to the inhibition of kinase signaling pathways associated with tumor growth .
Case Studies
Several case studies highlight the efficacy of these compounds in clinical and laboratory settings:
- Antiviral Efficacy : A study demonstrated that certain derivatives could effectively inhibit TMV in plant models, suggesting potential agricultural applications.
- Cancer Treatment : In vitro studies showed that compound 4j not only inhibited glioma growth but also minimized cytotoxic effects on healthy cells, indicating a promising therapeutic profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
